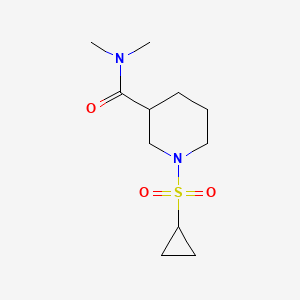

1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

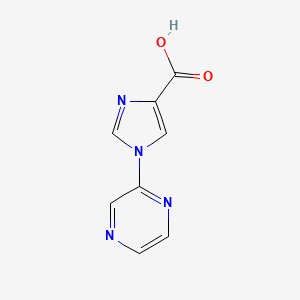

The compound “1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, attached to a sulfonyl group (SO2). This is further connected to a piperidine ring, which is a six-membered ring with one nitrogen atom, through an amide linkage .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, cyclopropane derivatives can be synthesized through various methods, including nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The cyclopropane ring is known to have significant ring strain due to its small size . The piperidine ring, being a six-membered ring with one nitrogen atom, would have less strain.Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The cyclopropane ring is known to be reactive due to ring strain . The sulfonyl group could potentially undergo substitution reactions, and the amide linkage could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the sulfonyl group and the amide linkage would likely make it polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitutions and Synthetic Applications

Synthetic Potential of Cyclopropane Derivatives : Research by Stolle et al. (1992) explored nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, highlighting the regioselective catalysis by palladium(0) and the synthetic potential of cyclopropane derivatives as building blocks in organic synthesis (Stolle et al., 1992).

Efficient Synthesis of Cyclopropanes : Johnson et al. (2022) discussed an efficient synthesis method for cyclopropanes using sulfones as carbene equivalents. This mechanistically distinct approach provides insights into the synthesis of small molecules containing cyclopropane rings, which are prevalent in nature but challenging to synthesize (Johnson et al., 2022).

Application in Material Science and Polymers

- Hydrophobically Modified Sulfobetaine Copolymers : Woodfield et al. (2014) reported on hydrophobically modified sulfobetaine copolymers, which are relevant in the context of materials science for their antifouling properties and stimulus-responsive behavior. This research could suggest potential applications for cyclopropane sulfonamide derivatives in developing advanced materials (Woodfield et al., 2014).

Insights into Chemical Reactivity and Mechanisms

- Cyclopropanations and Enantioselective Synthesis : Davies et al. (1996) described the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes for the synthesis of functionalized cyclopropanes. This study provides valuable insights into the enantioselective synthesis and chemical reactivity of cyclopropane derivatives, which could be relevant to the applications of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide (Davies et al., 1996).

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonyl-N,N-dimethylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3S/c1-12(2)11(14)9-4-3-7-13(8-9)17(15,16)10-5-6-10/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVMQPNYKPLAJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN(C1)S(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone](/img/structure/B2739200.png)

![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)

![3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2739209.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)

![2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B2739218.png)

![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2739219.png)

![ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739220.png)

![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)

![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)